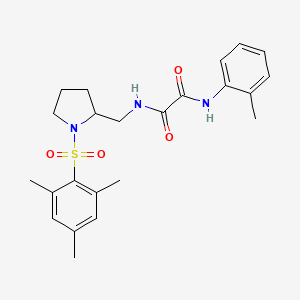

N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide

描述

属性

IUPAC Name |

N'-(2-methylphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S/c1-15-12-17(3)21(18(4)13-15)31(29,30)26-11-7-9-19(26)14-24-22(27)23(28)25-20-10-6-5-8-16(20)2/h5-6,8,10,12-13,19H,7,9,11,14H2,1-4H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFPDESYPJBPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide is a synthetic organic compound that belongs to the oxalamide class. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The following sections provide a detailed overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 443.6 g/mol. The compound features a unique structure that includes a pyrrolidine ring, a mesitylsulfonyl group, and an oxalamide moiety, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyrrolidine Derivative : A suitable pyrrolidine derivative is prepared through cyclization reactions.

- Sulfonylation : The mesitylsulfonyl group is introduced via sulfonylation reactions.

- Oxalamide Formation : The final step involves the coupling of the mesitylsulfonyl pyrrolidine with o-toluidine and oxalyl chloride to form the oxalamide linkage.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of the mesitylsulfonyl group may enhance the compound's lipophilicity, potentially improving its bioavailability and metabolic stability.

In Vitro Studies

Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including:

- Kinase Inhibition : Some derivatives have shown promising results as kinase inhibitors, which are crucial in regulating cellular functions and are often implicated in cancer pathways .

- Antimicrobial Activity : Preliminary assays suggest potential antimicrobial properties against various bacterial strains, indicating that this compound could be explored for therapeutic applications in infectious diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

科学研究应用

Based on the search results, here's what is known about the applications of compounds similar to "N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide":

General Information

- "N1-(2,4-difluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide" is a synthetic organic compound containing a difluorophenyl moiety and a mesitylsulfonyl-pyrrolidine unit. It's an oxalamide derivative known for diverse biological activities.

- Oxalamides, in general, are derivatives of oxalic acid.

Applications

- Medicinal Chemistry: These compounds can be used as bioactive reagents and building blocks in medicinal chemistry for synthesizing pharmaceuticals and biologically active compounds. They can serve as scaffolds for developing new drugs, particularly those targeting neurological or inflammatory conditions.

- The mesitylsulfonyl group may enhance binding affinity to certain proteins, while the oxalamide moiety could facilitate interactions with other molecular structures, modulating biological pathways and potentially leading to therapeutic effects.

- The uniqueness of "N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide" arises from its combination of functional groups that confer specific chemical properties and biological activities. The mesitylsulfonyl group provides steric bulk and electron-withdrawing effects, while the methoxyphenyl group can participate in various interactions, enhancing the compound’s versatility in different applications.

Synthesis

- The synthesis of similar compounds involves multiple steps:

- Formation of the pyrrolidine ring through cyclization of precursors like amino acids.

- Introduction of the mesitylsulfonyl group via sulfonylation using mesitylsulfonyl chloride in the presence of a base.

- Attachment of the oxalamide moiety by coupling the mesitylsulfonyl-pyrrolidine intermediate with a substituted phenyl oxalyl chloride under basic conditions.

Additional Information

相似化合物的比较

Comparison with Similar Oxalamide Compounds

To contextualize the properties of N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide, we compare it with structurally and functionally related oxalamides from diverse research domains:

Antiviral Oxalamides

Several oxalamides in were designed as HIV entry inhibitors targeting the CD4-binding site. Key examples include:

Comparison: The mesitylsulfonyl-pyrrolidine group in the target compound replaces the thiazole and chlorophenyl groups in these analogs.

Umami Flavoring Oxalamides

16.101) as potent umami agonists.

Comparison : Unlike flavoring agents, the target compound’s mesitylsulfonyl group introduces steric hindrance, likely reducing metabolic lability compared to the methoxybenzyl substituents in S335. However, its safety profile remains uncharacterized.

Enzyme Inhibitors

describe oxalamides with inhibitory activity against enzymes like stearoyl-CoA desaturase (SCD) and soluble epoxide hydrolase (sEH):

Comparison : The adamantyl group in Compound 6 enhances lipophilicity and target binding, whereas the mesitylsulfonyl group in the target compound may offer similar advantages for membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。